molecular formula C12H17F3N4O3S B2961720 3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one CAS No. 1904406-45-6

3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one

Cat. No. B2961720
CAS RN: 1904406-45-6
M. Wt: 354.35
InChI Key: FAJDZUXTWFXJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H17F3N4O3S and its molecular weight is 354.35. The purity is usually 95%.
BenchChem offers high-quality 3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

3,3,3-Trifluoropropene derivatives, such as alpha-sulfide, sulfoxide, and sulfone, are valuable trifluoromethylated synthons that react with diazo compounds to yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. The 1,3-dipolar cycloaddition of these derivatives with N-benzylazomethine ylide leads to the formation of disubstituted 3-trifluoromethyl-pyrrolidines, showcasing their reactivity and potential applications in synthesizing complex fluorinated structures (Plancquaert, Redon, Janousek, & Viehe, 1996).

Generation and Application of Anionic Triflyldiazomethane

An innovative synthesis method for pyrazole triflones, featuring a triflyl group at the 3-position, has been developed. This method involves treating 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one with nitroalkenes under basic conditions, yielding these compounds in good to high yields. The process suggests the generation of anionic triflyldiazomethane species, followed by a [3 + 2] cycloaddition reaction with nitroalkenes, highlighting its utility in creating pharmacologically relevant structures (Das, Gondo, Tokunaga, Sumii, & Shibata, 2018).

Use in Photoaffinity Labeling

The compound 2-diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane and phosgene, demonstrates significant potential in photoaffinity labeling. Its derivatives, being acid-stable, can label enzymes efficiently and undergo photolysis with minimal rearrangement compared to other known diazoacyl reagents, making it a promising tool for biochemical research (Chowdhry, Vaughan, & Westheimer, 1976).

properties

IUPAC Name

3,3,3-trifluoro-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O3S/c1-17-9-10(8-16-17)23(21,22)19-4-2-3-18(5-6-19)11(20)7-12(13,14)15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJDZUXTWFXJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.